

Radicicol thermal stabilization Hsp90

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Compound Focus: Radicicol

CAS No.: 12772-57-5

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Radicicol at a Glance

Radicicol is a macrocyclic natural product discovered as an antifungal substance and later identified as a specific Hsp90 inhibitor [1] [2]. It functions by binding to the N-terminal ATP-binding pocket of Hsp90, competing with ATP and preventing the conformational changes necessary for its chaperone activity [3] [2]. This leads to the degradation of Hsp90's client proteins, many of which are oncoproteins, positioning **radicicol** as a promising lead for anticancer therapy [2].

Binding Affinity and Thermodynamics

The table below summarizes quantitative data on **radicicol**'s binding to Hsp90.

| Hsp90 Isoform/Construct | Affinity (Kd) | Experimental Method | Key Thermodynamic Findings | Citation |
|--|---------------|--|--|----------|
| Human Hsp90 α (N-terminal domain) | 0.04 nM | Isothermal Titration Calorimetry (ITC) | Binding is strongly exothermic; stronger affinity than Hsp90 β due to Ser52 [1]. | [1] |
| Human Hsp90 β (N-terminal domain) | 0.15 nM | Isothermal Titration Calorimetry (ITC) | Binding linked to a protonation event; weaker affinity due to Ala52 [1]. | [1] |

| Hsp90 Isoform/Construct | Affinity (Kd) | Experimental Method | Key Thermodynamic Findings | Citation |
|---------------------------------|---------------|--|--|----------|
| Yeast Hsc82 (full-length) | 19 nM | Isothermal Titration Calorimetry (ITC) | The intrinsic enthalpy of binding is less exothermic than for human Hsp90 [1]. | [1] |
| Yeast Hsc82 (N-terminal domain) | 2.7 nM | Isothermal Titration Calorimetry (ITC) | Confirms the N-terminal domain is sufficient for high-affinity binding [1]. | [1] |

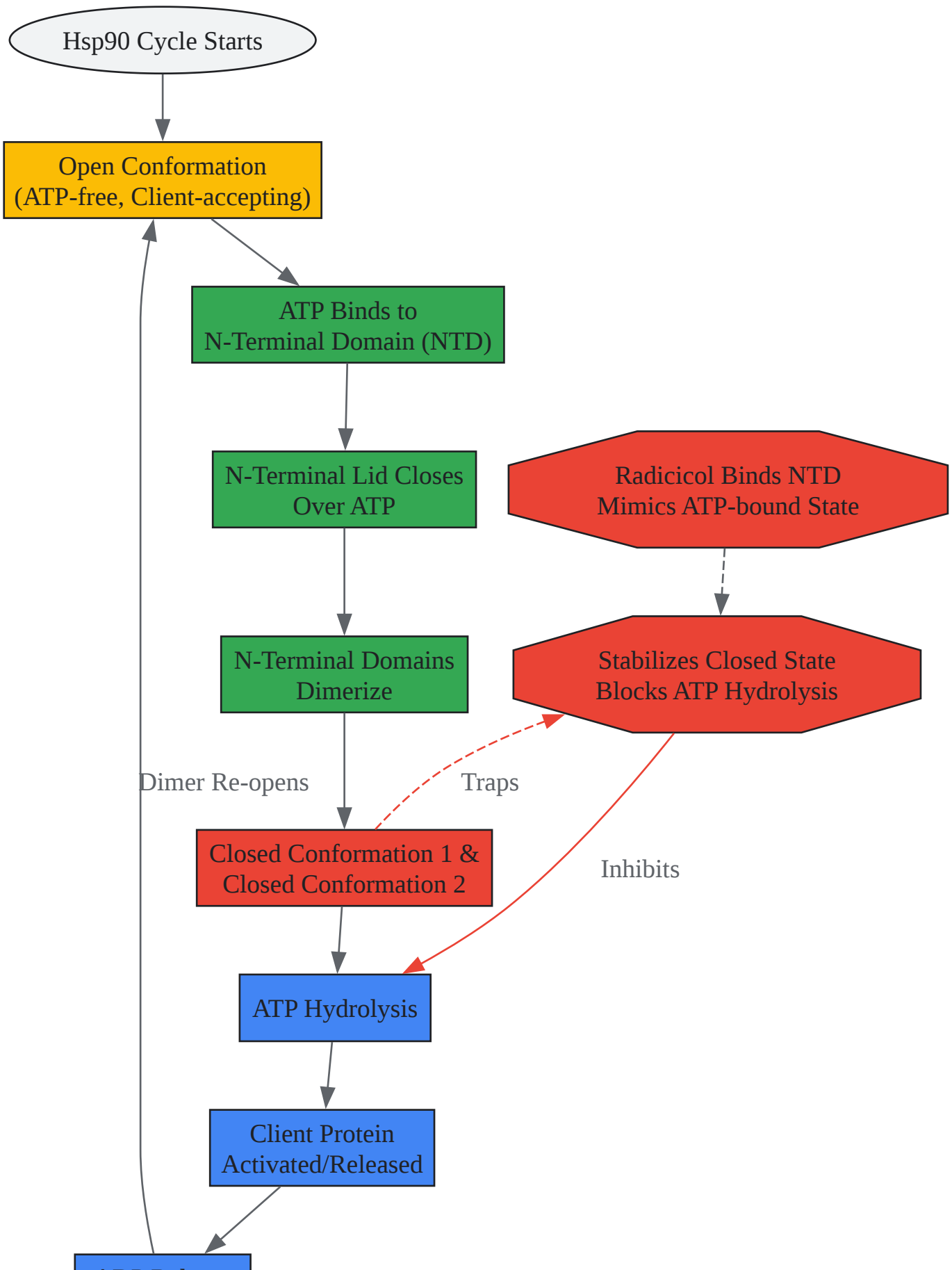
Comparison with Other Hsp90 Inhibitors

Radicalol belongs to a class of natural product inhibitors, alongside geldanamycin (GA). The table compares key characteristics.

| Feature | Radicalol (and derivatives) | Geldanamycin (and derivatives like 17-AAG) |
|------------------------|--|--|
| Binding Site | N-terminal ATP-binding pocket [1] [2] | N-terminal ATP-binding pocket [2] |
| Core Scaffold | Resorcinol-containing macrocycle [3] | Benzoquinone ansamycin [2] |
| Key Advantage | Higher binding affinity to the N-terminal domain [3] [2] | Was the most advanced inhibitor in clinical trials (Phase II/III for 17-AAG) [4] [2] |
| Key Limitation | Metabolic instability and poor in vivo efficacy [3] [2] | Severe hepatotoxicity and poor aqueous solubility [2] |
| Derivative Example | NVP-AUY922 (resorcinylic isoxazole amine) [3] | 17-AAG (Tanespimycin), 17-DMAG [4] [2] |
| Derivative Improvement | Improved metabolic stability and potency; multiple clinical trials [3] | Improved toxicity profile and solubility compared to GA [2] |

Mechanism of Action and Conformational Stabilization

Radicicol stabilizes Hsp90 in a closed, N-terminally dimerized conformation, trapping the chaperone cycle.



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Radicol binds the N-terminal ATP-binding pocket, mimicking the ATP-bound state and promoting the formation of a tightly closed Hsp90 dimer [5] [3]. This stabilizes Hsp90 in a state that is incompatible with ATP hydrolysis and client protein maturation, leading to the proteasomal degradation of Hsp90 client proteins [4] [2].

Key Experimental Protocols for Studying Inhibition

Researchers use several methods to study how **radicol** and similar inhibitors affect Hsp90.

Isothermal Titration Calorimetry (ITC)

- **Purpose:** Directly measure the thermodynamics of binding (K_d , ΔH , ΔS , stoichiometry) [1].
- **Typical Protocol:** **Radicol** is titrated into a solution of the Hsp90 N-terminal domain. The instrument measures the heat released or absorbed with each injection. Data is fitted to a model to determine binding parameters [1].
- **Key Consideration:** For very tight binders like **radicol**, the binding affinity is often too high for direct measurement and may require estimating K_d from a thermal shift assay [1].

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry

- **Purpose:** To measure the change in protein thermal stability upon ligand binding and to estimate binding affinity [1] [4].
- **Typical Protocol:** Hsp90 is mixed with a fluorescent dye and exposed to a temperature gradient. The dye fluoresces strongly upon binding to hydrophobic patches exposed as the protein unfolds. Data is analyzed to determine the melting temperature (T_m), which increases when a stabilizing ligand like **radicol** is bound [1] [4].

Thermal Proteome Profiling (TPP)

- **Purpose:** To study the cellular response to Hsp90 inhibition globally by quantifying protein thermal stability shifts [4].
- **Typical Workflow:**
 - **Treatment & Heating:** Cells are treated with **radicicol** (or DMSO control). Aliquots are heated at different temperatures.
 - **Cell Lysis & Protein Digestion:** Heated cells are lysed, and soluble proteins are digested into peptides.
 - **Multiplexed Labeling & LC-MS/MS:** Peptides from different temperature fractions are labeled with tandem mass tag (TMT) reagents, pooled, and analyzed by mass spectrometry.
 - **Data Analysis:** Identify proteins with shifted thermal stability in treated vs. control cells, revealing direct targets and downstream effects [4].

Clinical Context and Derivative Development

Despite its high potency, **radicicol** itself has not advanced to clinical use due to **metabolic instability and poor in vivo efficacy** [3] [2]. This has driven the development of synthetic derivatives, such as **NVP-AUY922**, which retain the core resorcinol moiety but feature an isoxazole scaffold for improved stability and potency [3]. NVP-AUY922 has entered multiple clinical trials [3].

The clinical development of Hsp90 inhibitors has faced challenges, including **cellular toxicity and compromised efficacy** [4]. However, research continues to focus on improving their pharmacodynamic profiles and understanding cellular responses to inhibition [4] [6].

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To cite this document: Smolecule. [Radicicol thermal stabilization Hsp90]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b541007#radicicol-thermal-stabilization-hsp90]

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